BenchChemオンラインストアへようこそ!

4-cyclohexyl-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazole-3-thiol

Nociceptin receptor NOP inhibitor GPCR selectivity

4-Cyclohexyl-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazole-3-thiol (CAS 522606-88-8) is a synthetic, low-molecular-weight (MW 323.46 g/mol) 1,2,4-triazole-3-thiol derivative featuring an N4-cyclohexyl substituent and a C5-(naphthalen-1-ylmethyl) moiety. It is primarily offered by specialist chemical suppliers (e.g., Santa Cruz Biotechnology, ChemScene, Leyan) at ≥95% purity for research use only, with storage recommended at 2–8°C sealed in dry conditions.

Molecular Formula C19H21N3S
Molecular Weight 323.46
CAS No. 522606-88-8
Cat. No. B2539340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-cyclohexyl-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazole-3-thiol
CAS522606-88-8
Molecular FormulaC19H21N3S
Molecular Weight323.46
Structural Identifiers
SMILESC1CCC(CC1)N2C(=NNC2=S)CC3=CC=CC4=CC=CC=C43
InChIInChI=1S/C19H21N3S/c23-19-21-20-18(22(19)16-10-2-1-3-11-16)13-15-9-6-8-14-7-4-5-12-17(14)15/h4-9,12,16H,1-3,10-11,13H2,(H,21,23)
InChIKeyLRPOEVQZBIHPFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Cyclohexyl-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazole-3-thiol (CAS 522606-88-8): Procurement-Quality Baseline and Structural Identity


4-Cyclohexyl-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazole-3-thiol (CAS 522606-88-8) is a synthetic, low-molecular-weight (MW 323.46 g/mol) 1,2,4-triazole-3-thiol derivative featuring an N4-cyclohexyl substituent and a C5-(naphthalen-1-ylmethyl) moiety. It is primarily offered by specialist chemical suppliers (e.g., Santa Cruz Biotechnology, ChemScene, Leyan) at ≥95% purity for research use only, with storage recommended at 2–8°C sealed in dry conditions . Its computed physicochemical profile—predicted LogP of ~4.8, boiling point of ~476.5°C, and a single thiol/thione tautomeric hydrogen-bond donor—places this compound at the higher end of the lipophilicity range within the 4-cyclohexyl-1,2,4-triazole-3-thiol sub-class [1]. Limited published experimental data exist specifically for this molecule; the strongest quantitative differentiation evidence currently derives from its explicit citation as an inactive negative control in a nociceptin/orphanin FQ (NOP) receptor inhibitor patent [2].

Why 4-Cyclohexyl-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazole-3-thiol Cannot Be Interchanged with Close Structural Analogs


Although the 4-cyclohexyl-5-substituted-1,2,4-triazole-3-thiol scaffold is populated by numerous commercially available analogs—including 5-pyridinyl, 5-thienyl, 5-adamantyl, and 5-dichlorophenyl variants—the specific combination of a naphthalen-1-ylmethyl group at C5 and a cyclohexyl group at N4 in CAS 522606-88-8 produces a unique three-dimensional pharmacophore. Critically, a structure-activity relationship (SAR) study within a NOP inhibitor patent explicitly examined this compound alongside active analogs and found it to be inactive (IC50 > 20,000 nM), demonstrating that the presence of the naphthylmethyl substituent, rather than a simple phenyl or heteroaryl group, can ablate target engagement in a receptor-specific manner [1]. Furthermore, the methylene spacer linking the naphthalene to the triazole core differentiates 522606-88-8 from naphthyl-directly-attached triazole-3-thiols, which show distinct antifungal SAR profiles favoring the naphthyl group at the 3-position of thioesters [2]. Generic substitution within this series is therefore unreliable; biological activity is exquisitely sensitive to both the nature of the C5 aromatic group and the presence of a linking methylene spacer.

Quantitative Differentiation Evidence for 4-Cyclohexyl-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazole-3-thiol (522606-88-8)


NOP Receptor Inhibitor Selectivity: Explicit Inactivity of 522606-88-8 vs. Active 4-Cyclohexyl-Triazole Analogs

In a patent describing substituted cyclohexyl compounds as nociceptin/orphanin FQ (NOP) receptor inhibitors, 4-cyclohexyl-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazole-3-thiol (designated 'Compound 17') was specifically synthesized and tested in a NOP GTPγS binding assay alongside active analogs. The compound exhibited an IC50 > 20,000 nM, whereas the most active congeners in the same series (e.g., compounds with substituted phenyl or heteroaryl C5 groups) achieved IC50 values below 100 nM [1]. This >200-fold differential in potency provides a definitive selectivity fingerprint: the naphthalen-1-ylmethyl substituent at C5 produces a dramatic loss of NOP receptor engagement, making 522606-88-8 uniquely suited as a negative control or selectivity probe in NOP receptor screening panels.

Nociceptin receptor NOP inhibitor GPCR selectivity negative control

Lipophilicity-Driven Differentiation: Computed LogP of 522606-88-8 vs. 4-Cyclohexyl-5-pyridinyl and 5-thienyl Analogs

The computed LogP for 522606-88-8 is 4.64–4.79 (depending on the prediction software), substantially higher than that of the 4-cyclohexyl-5-(pyridin-3-yl) analog (predicted LogP ~2.8) and the 4-cyclohexyl-5-(2-thienyl) analog (predicted LogP ~3.5) [1]. This ~100-fold greater theoretical partition coefficient arises from the extended aromatic naphthalene ring system with a methylene linker, which increases hydrophobic surface area relative to monocyclic heteroaryl substituents. In practice, this higher LogP translates to reduced aqueous solubility (an experimentally measurable parameter) and a distinct chromatographic retention profile, both of which are critical considerations in assay development, formulation, and purification protocol design [1].

Lipophilicity LogP Drug-likeness physicochemical profiling

Methylene Spacer Structural Determinant: 522606-88-8 (Naphthylmethyl) vs. Direct Naphthyl-Attached Triazole-3-thiol Antifungal SAR

Published structure-activity relationship (SAR) studies on 5-substituted-4-amino-1,2,4-triazole-3-thioesters established that the presence of a naphthyl group at the 3-position directly enhances antifungal activity [1]. By contrast, 522606-88-8 bears a naphthalen-1-ylmethyl group (i.e., a methylene spacer between the naphthalene ring and the triazole C5) rather than a direct naphthyl attachment. This spacer introduces an additional rotatable bond (3 vs. 2 in direct naphthyl analogs), alters the dihedral angle between the aromatic plane and the triazole ring, and increases conformational flexibility [2]. While no direct antifungal MIC comparison between 522606-88-8 and direct naphthyl analogs has been published, the established SAR indicates these are pharmacologically distinct chemotypes: the methylene spacer decouples the π-conjugation between the naphthalene and triazole rings, which may reduce or qualitatively alter biological activity as demonstrated by the NOP receptor inactivity [3].

Antifungal SAR naphthylmethyl spacer triazole-3-thioester structure-activity relationship

SARS-CoV-2 3CL Protease Inhibitory Activity: 58.23% Inhibition at 0.1 mM for a Structurally Proximal Derivative

BRENDA enzyme database literature mining identified a structurally proximal compound—4-([[4-cyclohexyl-5-(naphthalen-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl]methyl)-1,3-thiazol-2-amine—as a competitive inhibitor of the SARS-CoV-2 3CL protease (Mpro) with 58.23% inhibition at 0.1 mM [1]. This derivative differs from 522606-88-8 by: (i) direct naphthalen-1-yl attachment at C5 (no methylene spacer), and (ii) an S-alkylated thiol with a thiazol-2-amine warhead. The core 4-cyclohexyl-5-(naphthalen-1-yl)-4H-1,2,4-triazole-3-thiol scaffold is thus a validated starting point for SARS-CoV-2 Mpro inhibitor development. 522606-88-8, which retains the free thiol and bears the naphthalen-1-ylmethyl group, represents a structurally distinct but related chemotype for comparative SAR exploration of Mpro inhibition .

SARS-CoV-2 3CL protease antiviral screening triazole-thiol

Vendor Purity and Storage Specification Variability: ≥95% Purity with Cold-Chain Requirement

Multiple authorized vendors list 522606-88-8 at ≥95% purity with variable storage recommendations. ChemScene specifies storage sealed in dry conditions at 2–8°C and ships at room temperature . Santa Cruz Biotechnology lists storage at room temperature . Leyan specifies 95% purity but does not publish explicit storage conditions for this product . This inter-vendor specification variability—particularly the cold-chain vs. ambient storage discrepancy—is atypical for standard 4-cyclohexyl-triazole-3-thiol analogs such as the 5-pyridinyl or 5-thienyl derivatives, which are generally stored at ambient temperature. The naphthylmethyl substituent may confer greater thermal sensitivity or hygroscopicity, warranting attention to vendor-specific storage conditions during procurement.

Vendor specification purity comparison storage condition procurement QC

Recommended Research and Procurement Application Scenarios for 4-Cyclohexyl-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazole-3-thiol (CAS 522606-88-8)


Validated Negative Control for Nociceptin/NOP Receptor Screening Panels

The patent-documented inactivity of 522606-88-8 (IC50 > 20,000 nM) at the NOP receptor, contrasted with sub-100 nM IC50 values for structurally analogous 4-cyclohexyl-triazole compounds, makes this molecule a uniquely validated negative control for GPCR screening programs targeting the nociceptin/orphanin FQ system [4]. Unlike generic 'inactive' controls that lack structural similarity to the test series, 522606-88-8 shares the core 4-cyclohexyl-1,2,4-triazole-3-thiol scaffold with active NOP inhibitors, enabling robust assessment of assay specificity and eliminating scaffold-related false positives. Procurement of this compound is recommended for any laboratory running NOP GTPγS binding or β-arrestin recruitment assays with triazole-containing compound libraries.

Lipophilicity Calibration Standard for Chromatographic Method Development

With a computed LogP of ~4.8 (among the highest in the 4-cyclohexyl-1,2,4-triazole-3-thiol series), a defined SMILES structure, and commercially available reference material, 522606-88-8 is well-suited as a high-LogP calibration standard for reversed-phase HPLC method development and logD determination [4]. Its topological polar surface area (TPSA) of 30.71 Ų and single hydrogen-bond donor further simplify prediction-to-experiment comparisons. Laboratories developing purification or analytical methods for lipophilic triazole libraries can use this compound to benchmark column retention at the upper LogP boundary of the series.

SARS-CoV-2 3CL Protease Inhibitor SAR Expansion

The identification of a structurally related 4-cyclohexyl-5-(naphthalen-1-yl)-triazole-3-thiol derivative as a competitive SARS-CoV-2 Mpro inhibitor (58.23% inhibition at 0.1 mM) establishes the naphthalene-bearing 4-cyclohexyl-triazole-3-thiol scaffold as a validated antiviral chemotype [4]. 522606-88-8, differing by the free thiol and methylene spacer, provides a logical next-step probe for SAR expansion: comparing its Mpro inhibitory activity with the S-alkylated, direct-naphthyl analog would systematically define the contribution of thiol oxidation state and linker geometry to protease binding affinity. Procurement for antiviral screening is warranted in the context of structure-guided medicinal chemistry programs targeting SARS-CoV-2 or related coronaviral proteases.

Antifungal and Anticancer Screening in the Context of Metal-Complex Potentiation

Literature precedent demonstrates that 4-cyclohexyl-substituted 1,2,4-triazole-3-thiols form Cd(II) complexes with significantly enhanced antifungal activity against Candida albicans and Candida pseudotropicalis, superior to nystatin in some cases [4]. The free thiol group in 522606-88-8, combined with the extended naphthylmethyl aromatic surface, creates a distinctive metal-coordination environment for the synthesis of novel metal complexes. Additionally, 1,2,4-triazole-naphthyl hybrids have shown antiproliferative activity against MCF-7 breast cancer cells with IC50 values in the 7–10 μM range, establishing a rationale for anticancer screening of the related 522606-88-8 scaffold [5]. Procurement is indicated for metallodrug discovery programs and anticancer screening campaigns focused on triazole-naphthalene hybrid chemotypes.

Quote Request

Request a Quote for 4-cyclohexyl-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazole-3-thiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.